molecular formula C17H28O2 B025232 Ethyl trans,trans-farnesoate CAS No. 19954-66-6

Ethyl trans,trans-farnesoate

Cat. No. B025232
CAS RN: 19954-66-6
M. Wt: 264.4 g/mol
InChI Key: RAVLTUCAFRTDRY-NWFDBUFXSA-N
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Patent
US04123465

Procedure details

Sodium (12 g.) was dissolved in 192 ml. of ethanol and to this solution was added dropwise 60.5 g. of geranylacetone and 102.4 g. of triethylphosphonoacetate in 240 ml. of benzene. The reaction mixture was stirred overnight, then poured over 180 g. of ice and 180 ml. of water. The resulting mixture was extracted twice with 70 ml. of benzene. The organic phases were washed with H2O, dried over MgSO4 and concentrated under reduced pressure. Vacuum distillation gave 66.6 g. (81% yield) of ethyl-3,7,11-trimethyldodeca-2,6,10-trienoate having at C2C3, E/Z ≃ 4.25 and at C6C7, E/Z ≃ 1.5; b.p. 160°-165° C. (0.25 mmHg); 81% yield based on geranyl acetone. This ester was hydrolyzed by the procedure to Example 1 to 3,7,11-trimethyldodeca-2,6,10-trienoic acid having at C2C3E/Z ≃ 3.5 and at C6C7E/Z ≃ 1.5, b.p. 175° C. (1 mm). Yield 46.2 g. (86% based on the ester).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
triethylphosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([OH:4])[CH3:3].[CH2:5]([CH2:15][C:16](=O)[CH3:17])/[CH:6]=[C:7](/[CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])\[CH3:8].[CH:19]1[CH:24]=CC=CC=1.[OH2:25]>>[CH2:2]([O:4][C:24](=[O:25])[CH:19]=[C:16]([CH3:17])[CH2:15][CH2:5][CH:6]=[C:7]([CH3:8])[CH2:9][CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[CH3:3] |^1:0|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C(/C)\CCC=C(C)C)CC(C)=O
Step Four
Name
triethylphosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured over 180 g
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted twice with 70 ml
WASH
Type
WASH
Details
The organic phases were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation
CUSTOM
Type
CUSTOM
Details
gave 66.6 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(C=C(CCC=C(CCC=C(C)C)C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.